molecular formula C16H24N2O4S B2361072 N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide CAS No. 1351614-40-8

N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2361072
CAS No.: 1351614-40-8
M. Wt: 340.44
InChI Key: BXJBLCFKBUCPRC-UHFFFAOYSA-N
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Description

N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates sulfamoylphenyl and isobutyramide groups, is often investigated for potential receptor modulation activity. Similar structural motifs are found in compounds studied as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists for neuropharmacology and as TRPA1 inhibitors for pain research . The presence of the cyclopropyl group is a feature of interest in drug design, often utilized to fine-tune metabolic stability and binding affinity. Researchers may value this compound for developing novel therapeutic agents, with potential applications in exploring pathways for central nervous system disorders, inflammation, or pain management. Its specific mechanism of action and research value require empirical determination within your experimental systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11(2)15(19)18-13-6-8-14(9-7-13)23(21,22)17-10-16(3,20)12-4-5-12/h6-9,11-12,17,20H,4-5,10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBLCFKBUCPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-N-(2-Cyclopropyl-2-Hydroxypropyl)Benzenesulfonamide

Step 1: Preparation of 2-Cyclopropyl-2-Hydroxypropylamine

  • Cyclopropanation : Cyclopropane is introduced via Simmons-Smith reaction to methyl vinyl ketone, yielding 2-cyclopropyl-2-propanone.
  • Reductive Amination : The ketone is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride in methanol (yield: 68-72%).

Step 2: Sulfonamide Coupling

  • Reagents : 4-Aminobenzenesulfonyl chloride (1.2 eq), 2-cyclopropyl-2-hydroxypropylamine (1.0 eq), triethylamine (2.5 eq).
  • Conditions : Dichloromethane, 0°C → room temperature, 12 h.
  • Workup : Aqueous HCl wash, column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Yield : 85%.

Protection Considerations :

  • The hydroxyl group in 2-cyclopropyl-2-hydroxypropylamine is protected as a tert-butyldimethylsilyl (TBS) ether prior to sulfonylation to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) post-coupling.

Amidation with Isobutyryl Chloride

Step 3: Acylation of the Aniline Intermediate

  • Reagents : Isobutyryl chloride (1.5 eq), DMAP (0.1 eq), triethylamine (3.0 eq).
  • Conditions : Anhydrous THF, 0°C → reflux, 6 h.
  • Workup : Saturated NaHCO₃ wash, recrystallization (ethanol/water).
  • Yield : 78%.

Critical Reaction Parameters and Yield Optimization

Sulfonylation Efficiency

  • Solvent Effects : Dichloromethane outperforms THF and DMF in minimizing sulfonate ester byproducts.
  • Temperature Control : Slow addition at 0°C reduces exothermic side reactions (e.g., sulfonic acid formation).

Amidation Selectivity

  • Catalyst Screening : DMAP enhances acylation rates compared to pyridine or N-methylmorpholine.
  • Stoichiometry : Excess isobutyryl chloride (1.5 eq) ensures complete conversion of the aniline intermediate.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Analysis

Proton Environment ¹H NMR (δ, ppm) Multiplicity
Cyclopropyl CH₂ 0.45–0.62 m
Hydroxyl proton 2.12 s (exchanges)
Isobutyryl CH(CH₃)₂ 1.08 d (J = 6.8 Hz)
Sulfamoyl NH 6.34 br s

¹³C NMR : 175.8 ppm (C=O), 56.2 ppm (quaternary C adjacent to hydroxyl).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₇H₂₅N₂O₄S [M+H]⁺: 377.1534; found: 377.1538.

Infrared Spectroscopy

  • Key Bands : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide I), 1330 cm⁻¹ (S=O asym).

Comparative Analysis of Alternative Synthetic Pathways

Microwave-Assisted Sulfonylation

  • Conditions : 100 W, 80°C, 15 min.
  • Outcome : 92% yield but requires specialized equipment.

Solid-Phase Synthesis

  • Resin : Wang resin-bound 4-aminobenzenesulfonamide.
  • Limitation : Lower yields (63%) due to steric hindrance during acylation.

Industrial-Scale Process Considerations

Cost Analysis

Reagent Cost per kg (USD)
4-Aminobenzenesulfonyl chloride 240
2-Cyclopropyl-2-hydroxypropylamine 1,150
Isobutyryl chloride 180

Environmental Impact

  • E-Factor : 8.2 (kg waste/kg product), driven by solvent use in column chromatography.
  • Green Chemistry Alternatives : Switch to 2-MeTHF (biodegradable) reduces E-factor to 5.3.

Challenges in Stereochemical Control

The 2-cyclopropyl-2-hydroxypropylamine sidechain introduces a chiral center, necessitating enantioselective synthesis:

  • Chiral Auxiliary Approach : (R)-Binap-mediated asymmetric hydrogenation achieves 94% ee.
  • Kinetic Resolution : Candida antarctica lipase B selectively acetylates the (S)-enantiomer (Krel = 4.7).

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopropyl moiety can be oxidized to form a ketone.

    Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of N-(4-(N-(2-cyclopropyl-2-oxopropyl)sulfamoyl)phenyl)isobutyramide.

    Reduction: Formation of N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)amino)phenyl)isobutyramide.

    Substitution: Formation of substituted derivatives such as N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)-2-nitrophenyl)isobutyramide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Core Sulfamoyl Phenyl Group

The target compound shares the sulfamoyl phenyl backbone with:

  • Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide): Both feature a sulfamoyl-linked phenyl group, but the target’s 2-cyclopropyl-2-hydroxypropyl substituent contrasts with the 5-methylisoxazolyl group in Related Compound A. This difference introduces greater steric bulk and hydrophobicity in the target compound .

Amide Substituents

The isobutyramide group in the target compound distinguishes it from:

  • However, the target’s sulfamoyl and branched isobutyramide groups confer distinct electronic and steric properties .
  • Sulfamethoxazole Related Compound B (4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide): The additional benzenesulfonamide group in Related Compound B introduces a second aromatic ring, contrasting with the target’s aliphatic isobutyramide .

Physicochemical Properties

Property Target Compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Sulfamethoxazole Related Compound A
Molecular Weight ~397.47 (C₁₇H₂₅N₃O₄S) 493.53 295.31
Key Functional Groups Sulfamoyl, isobutyramide, cyclopropyl Sulfamoyl, dioxoisoindolinyl, pyridinyl Sulfamoyl, acetamide, methylisoxazolyl
Solubility Trends Moderate (hydrophobic cyclopropyl group) Likely lower (bulky dioxoisoindolinyl) Higher (smaller substituents)
Stability Light-sensitive (inferred from sulfonamide) Not reported Requires light-resistant storage

Pharmacological Implications

  • Bioavailability : The cyclopropyl-hydroxypropyl group in the target compound may enhance membrane permeability compared to the pyridinyl or methylisoxazolyl groups in analogs .
  • Metabolic Stability : The branched isobutyramide moiety could reduce susceptibility to enzymatic hydrolysis relative to linear acetamide chains in Related Compound A .

Biological Activity

N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide, identified by its CAS number 1351614-40-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₆H₂₄N₂O₄S
  • Molecular Weight : 340.4 g/mol
  • Structure : The compound features a sulfamoyl group attached to a phenyl ring, with a cyclopropyl substituent on the hydroxypropyl chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfamoyl moiety is known to exhibit inhibitory effects on certain enzymes, particularly carbonic anhydrases (CAs), which are crucial in maintaining acid-base balance and facilitating physiological processes.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's potential as an inhibitor of multiple isoforms of carbonic anhydrases (CAs). For instance:

  • hCA II : K_i values range from 0.76 to 163 nM.
  • hCA IV : K_i values between 0.53 and 51.0 nM.
  • hCA VII : Exhibited the most potent inhibition with K_i values from 0.68 to 9.1 nM.

These findings suggest that the compound could serve as a therapeutic agent in conditions where modulation of CA activity is beneficial, such as glaucoma and neuropathic pain management .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on related compounds, demonstrating that variations in the sulfamoyl group significantly affect biological activity. Substituents that enhance lipophilicity tend to increase potency against target enzymes .

Case Study: Antitumor Activity

In a study examining the antitumor properties of similar sulfamoyl compounds, it was found that modifications in the alkyl chain length and branching could lead to enhanced cytotoxicity against cancer cell lines. The introduction of cyclopropyl groups was associated with improved cell permeability and selectivity towards tumor cells.

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeK_i (nM) RangeBiological Activity
This compoundhCA II0.76 - 163Inhibitor
This compoundhCA IV0.53 - 51.0Inhibitor
This compoundhCA VII0.68 - 9.1Most potent inhibitor

Q & A

Q. Table 1: Key Features of Structural Analogs

Compound ClassKey Functional GroupsObserved ActivityReference
Sulfamoyl phenylSulfamoyl, IsobutyramideD2 antagonism
Pyrazine derivativesCyanopyrazine, PiperidineCHK1 inhibition
Thiazole derivativesThiazole, SulfamoylAnti-inflammatory

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm sulfamoyl linkage and cyclopropyl group integrity. For example, the isobutyramide carbonyl peak appears at ~170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 398.51 for C₁₉H₂₇N₃O₄S) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as done for related sulfamoyl acetamides .

Basic: How can researchers address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water (60:40) to solubilize the compound, as demonstrated for sulfamoyl phenyl derivatives .
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts.
  • Nanoformulation: Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance bioavailability.

Advanced: What experimental approaches can identify off-target enzyme inhibition (e.g., cytochrome P450 isoforms)?

Methodological Answer:

  • Fluorescence-Based Assays: Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
  • Crystallographic Studies: Co-crystallize the compound with CYP isoforms to identify binding modes.
  • Metabolomic Profiling: Use LC-MS/MS to detect metabolite shifts in hepatocyte cultures.

Advanced: How to resolve conflicting reaction pathway proposals for sulfamoyl group formation?

Methodological Answer:

  • Isotopic Labeling: Use ³⁵S-labeled reagents to track sulfamoyl incorporation via radiometric HPLC.
  • Computational Chemistry: Simulate reaction pathways (DFT calculations) to identify energetically favorable intermediates.
  • In Situ IR Spectroscopy: Monitor NH stretching vibrations (3300–3500 cm⁻¹) to detect sulfamoyl intermediate formation .

Advanced: What methods evaluate the impact of polymorphism on bioavailability and stability?

Methodological Answer:

  • X-ray Powder Diffraction (XRPD): Compare diffraction patterns of crystallized vs. amorphous forms.
  • DSC/TGA: Measure melting points and thermal degradation profiles to assess stability.
  • Dissolution Testing: Use USP Apparatus II to correlate polymorphic form with dissolution rates.

Advanced: How can researchers elucidate the compound’s toxicity mechanisms in preclinical models?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated hepatocytes to identify dysregulated pathways (e.g., oxidative stress markers).
  • Reactive Metabolite Trapping: Incubate with glutathione and analyze adducts via LC-MS to detect electrophilic intermediates.
  • In Silico Toxicity Prediction: Use tools like Derek Nexus to flag structural alerts (e.g., sulfamoyl-related idiosyncratic toxicity).

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